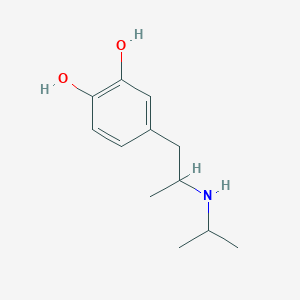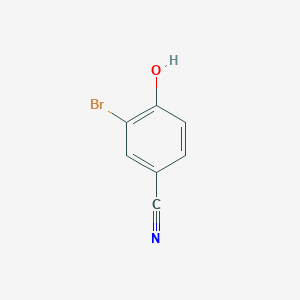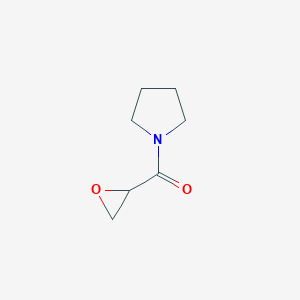
Oxiran-2-yl(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiran-2-yl(pyrrolidin-1-yl)methanone, also known as oxiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1979 by scientists at the UCB Pharma company in Belgium. Oxiracetam is a cognitive enhancer that is used to improve memory, learning, and concentration. It is also used to treat cognitive disorders such as dementia and Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of Oxiran-2-yl(pyrrolidin-1-yl)methanone is not fully understood. It is believed to work by modulating the activity of neurotransmitters in the brain, specifically acetylcholine and glutamate. Oxiracetam may also increase the density of certain receptors in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Oxiracetam has been shown to have a number of biochemical and physiological effects. It can increase the release of acetylcholine and glutamate in the brain, leading to improved cognitive function. Oxiracetam may also increase blood flow to the brain, which can improve oxygen and nutrient delivery to brain cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oxiracetam has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively safe and well-tolerated, with few side effects. It is also easy to administer and can be given orally. However, one limitation is that its effects can be variable and may not be consistent across different individuals or experimental conditions.
Direcciones Futuras
There are a number of potential future directions for research on Oxiran-2-yl(pyrrolidin-1-yl)methanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Other areas of interest include its effects on other cognitive functions such as creativity and problem-solving, as well as its potential use in enhancing athletic performance. Further research is needed to fully understand the mechanism of action of Oxiran-2-yl(pyrrolidin-1-yl)methanone and its potential applications.
Métodos De Síntesis
The synthesis of Oxiran-2-yl(pyrrolidin-1-yl)methanone involves the reaction of 2-oxopyrrolidine with glyoxylic acid. The reaction is carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Oxiracetam has been extensively studied for its cognitive-enhancing properties. Studies have shown that it can improve memory, learning, and concentration in both healthy individuals and those with cognitive impairments. Oxiracetam has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
Número CAS |
119163-30-3 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
oxiran-2-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C7H11NO2/c9-7(6-5-10-6)8-3-1-2-4-8/h6H,1-5H2 |
Clave InChI |
XLRWPTPCOIBNNX-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CO2 |
SMILES canónico |
C1CCN(C1)C(=O)C2CO2 |
Sinónimos |
Pyrrolidine, 1-(oxiranylcarbonyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



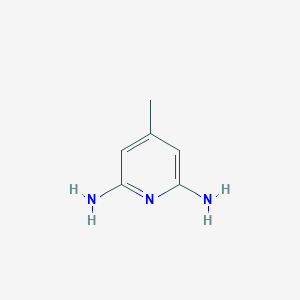
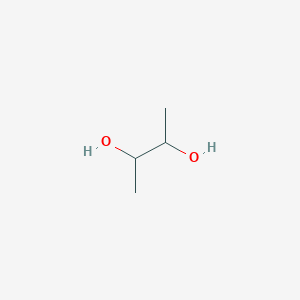
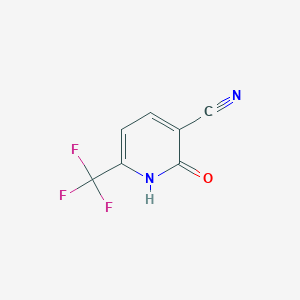
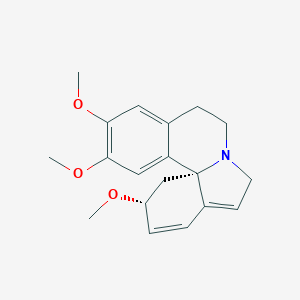
![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)


